molecular formula C9H13N3O3S B14837792 3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide

3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide

Cat. No.: B14837792
M. Wt: 243.29 g/mol
InChI Key: POUYXHGUNNMGLD-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylamino group, and a pyridine-2-sulfonamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide groups. One common method involves the use of sulfonyl chlorides and amines under mild reaction conditions . The reaction can be catalyzed by various agents, including copper catalysts, to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency . Additionally, the use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions include various sulfonyl and amine derivatives, which can be further utilized in different chemical and biological applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine sulfonamides and triazolo-pyridine sulfonamides, which share structural similarities and exhibit comparable biological activities .

Uniqueness

What sets 3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the cyclopropoxy group, in particular, adds to its chemical stability and potential for diverse applications .

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

3-cyclopropyloxy-4-(methylamino)pyridine-2-sulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-11-7-4-5-12-9(16(10,13)14)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

POUYXHGUNNMGLD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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